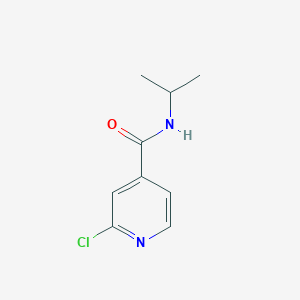

2-Chloro-N-isopropylisonicotinamide

描述

Historical Context and Evolution of Nicotinamide (B372718) and Isonicotinamide (B137802) Research

The journey of nicotinamide, also known as niacinamide, began between 1935 and 1937. wikipedia.org It is a form of vitamin B3 and an amide of nicotinic acid. wikipedia.orgnih.gov Found in foods such as yeast, meat, milk, and green vegetables, nicotinamide is crucial for cellular metabolism as a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+). wikipedia.orgnih.govresearchgate.net Early research focused on its role in preventing and treating pellagra, a disease caused by niacin deficiency. wikipedia.org

Isonicotinamide, an isomer of nicotinamide with the carboxamide group at the 4-position of the pyridine (B92270) ring, has also been a subject of scientific inquiry. wikipedia.org While nicotinamide's role as a vitamin has been extensively studied, research into isonicotinamide and its derivatives has explored their potential as building blocks in organic synthesis and their diverse biological activities. innospk.com For instance, isonicotinamide has been investigated for its ability to induce apoptosis in certain leukemia cell lines. innospk.com The study of these isomers has provided valuable insights into how the position of functional groups on the pyridine ring can influence chemical properties and biological effects. nih.govresearchgate.net

Chemical Significance of Pyridine-2-carboxamide Scaffolds in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry due to its presence in numerous natural products, including vitamins and alkaloids, and its role as a key structural component in many approved drugs. dovepress.comrsc.org Its properties, such as basicity, water solubility, stability, and the ability to form hydrogen bonds, make it a valuable moiety in drug design. semanticscholar.orgnih.gov

The pyridine-2-carboxamide scaffold, a pyridine ring with a carboxamide group at the second position, has been particularly significant. This structural motif is found in a variety of compounds with demonstrated biological activity. For example, derivatives of pyridine carboxamide have been investigated as potential antifungal agents, acting as succinate (B1194679) dehydrogenase inhibitors. nih.gov Furthermore, this scaffold has been identified in compounds with potent anti-tubercular activity. asm.org The ability of the pyridine-2,6-dicarboxamide scaffold to form stable complexes with metal ions has also been exploited in the design of various functional materials and derivatives with catalytic and biological activities. researchgate.net The versatility of the pyridine carboxamide scaffold continues to make it an attractive starting point for the development of new therapeutic agents. asm.orgresearchgate.netnih.gov

Rationale for Halogenation and Alkyl Amide Substitution in Compound Design

In medicinal chemistry, the modification of a lead compound is a common strategy to enhance its therapeutic properties. Halogenation, the introduction of halogen atoms, and alkyl amide substitution are two such modifications.

Halogenation: The incorporation of halogen atoms, such as chlorine, into a drug candidate is a widely used strategy in drug design. nih.govnih.gov Halogens can influence a molecule's properties in several ways:

Steric Effects: The size of halogen atoms can be used to occupy specific binding sites on a molecular target. nih.gov

Electronic Effects: Halogens are electronegative and can alter the electronic distribution of a molecule, which can in turn affect its binding affinity and reactivity.

Metabolic Stability: The introduction of a halogen, particularly fluorine, can block sites of metabolism, thereby increasing the drug's half-life. nih.gov

Lipophilicity and Permeability: Halogenation can increase a compound's lipophilicity, which can improve its ability to cross cell membranes. nih.gov

Halogen Bonding: This is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a Lewis base. acs.org This type of bond is increasingly recognized as a significant contributor to the stability of ligand-target complexes. nih.govacs.orgtandfonline.com

Approximately one-third of drugs in clinical trials are halogenated, underscoring the importance of this modification in modern drug discovery. nih.gov

Alkyl Amide Substitution: The amide functional group is a cornerstone of many biologically active molecules due to its ability to form hydrogen bonds. nih.gov The substitution of alkyl groups onto the amide nitrogen can have several effects:

Hydrogen Bonding: The presence and size of alkyl groups can influence the hydrogen-bonding capacity of the amide.

Conformational Rigidity: Alkyl substitution can restrict the rotation around the amide bond, leading to a more defined molecular shape.

Solubility and Lipophilicity: The nature of the alkyl group can be varied to fine-tune the solubility and lipophilicity of the compound, which can impact its pharmacokinetic properties.

Metabolic Stability: The substitution pattern on the amide can affect its susceptibility to enzymatic cleavage. Replacing an ester with an amide, for instance, can improve metabolic stability. nih.gov

The strategic use of alkyl substitution on the amide group is a valuable tool for optimizing the pharmacological profile of a drug candidate. researchgate.netosu.edu

Overview of the Therapeutic Potential of Isonicotinamide Derivatives

Isonicotinamide and its derivatives have been explored for a wide range of therapeutic applications. The isonicotinic acid core is present in several marketed drugs with diverse activities, including anti-tuberculosis, antiviral, and anti-inflammatory properties. nih.gov

Research has demonstrated that isonicotinamide derivatives possess potential as:

Anti-inflammatory agents: Some isonicotinic acid derivatives have shown significant anti-inflammatory activity, potentially through the inhibition of reactive oxygen species (ROS). nih.gov

Antimicrobial agents: The isonicotinamide scaffold is a key component of isoniazid, a primary drug used to treat tuberculosis. nih.gov Other derivatives have also been investigated for their antibacterial and antifungal properties.

Anticancer agents: Certain nicotinamide derivatives have been designed and synthesized as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a target in cancer therapy. tandfonline.com Additionally, some derivatives have shown cytotoxic effects against various cancer cell lines. rsc.org

Enzyme inhibitors: Isonicotinic acid-derived compounds have been patented for their inhibitory activities against enzymes such as myeloperoxidase, urease, and acetylcholinesterase. nih.gov

Agents for neurological disorders: Due to the role of adenosine receptors in various physiological processes, isonicotinamide derivatives have been considered for their therapeutic potential in conditions like sedation, anxiety, and pain. google.com

The diverse biological activities of isonicotinamide derivatives highlight the potential of this chemical class in the development of new therapeutic agents for a variety of diseases.

Chemical and Physical Properties of 2-Chloro-N-isopropylisonicotinamide

| Property | Value |

| Molecular Formula | C9H11ClN2O |

| Molecular Weight | 198.65 g/mol |

| IUPAC Name | 2-chloro-N-propan-2-ylpyridine-4-carboxamide |

| CAS Number | 439931-33-6 |

| Canonical SMILES | CC(C)NC(=O)C1=CC(=NC=C1)Cl |

| InChI | InChI=1S/C9H11ClN2O/c1-6(2)12-9(13)7-3-4-11-8(10)5-7/h3-6H,1-2H3,(H,12,13) |

| InChIKey | QZSSGGZMSWRLKH-UHFFFAOYSA-N |

| Data sourced from PubChem CID 12026212 nih.gov |

Structure

3D Structure

属性

IUPAC Name |

2-chloro-N-propan-2-ylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-6(2)12-9(13)7-3-4-11-8(10)5-7/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSSGGZMSWRLKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476034 | |

| Record name | 2-CHLORO-N-ISOPROPYLISONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439931-33-6 | |

| Record name | 2-CHLORO-N-ISOPROPYLISONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro N Isopropylisonicotinamide and Analogues

Established Synthetic Routes to the Isonicotinamide (B137802) Backbone

The isonicotinamide backbone forms the foundational structure upon which 2-Chloro-N-isopropylisonicotinamide is built. The synthesis of this backbone, a derivative of nicotinic acid, is a well-established process in organic chemistry. researchgate.net Nicotinic acid and its derivatives are important pharmaceutical intermediates used in the synthesis of various drugs. researchgate.net The isonicotinamide structure is a key component in numerous biologically active molecules, including those found in pharmaceuticals and agrochemicals.

The general approach to forming the isonicotinamide backbone often starts from commercially available pyridine (B92270) derivatives. One common strategy involves the oxidation of a suitable pyridine precursor to form isonicotinic acid. This carboxylic acid can then be converted to the corresponding amide through various amidation techniques.

Strategies for Regioselective Chlorination at the Pyridine 2-Position

The introduction of a chlorine atom specifically at the 2-position of the pyridine ring is a critical step in the synthesis of the target molecule. Achieving regioselectivity is paramount to avoid the formation of unwanted isomers. Several methods have been developed for the chlorination of pyridine and its derivatives.

Direct chlorination of pyridine can lead to a mixture of products, including the desired 2-chloropyridine (B119429) and 2,6-dichloropyridine. wikipedia.org A more controlled approach involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring and directs chlorination to the 2-position. nih.govnih.gov Subsequent deoxygenation of the N-oxide yields the 2-chloropyridine derivative. nih.gov Another established method is the chlorination of 2-hydroxypyridine (B17775) using phosphoryl chloride. wikipedia.org

For more complex substrates, palladium-catalyzed C-H chlorination has emerged as a powerful tool. rsc.org This method can offer high regioselectivity, directed by a suitable functional group on the molecule. rsc.org

A specific example for the synthesis of a related compound, 2-chloro-N-methylisonicotinamide, involves dissolving the non-chlorinated precursor in anhydrous THF, cooling to -78°C, and then adding LDA (Lithium diisopropylamide) followed by NCS (N-chlorosuccinimide). This process highlights a directed chlorination approach.

Introduction of the Isopropylamide Moiety via Amide Coupling Reactions

The final key structural feature of this compound is the N-isopropylamide group. This is typically introduced by forming an amide bond between the carboxylic acid of the isonicotinic acid derivative and isopropylamine. Amide bond formation is one of the most fundamental and frequently used reactions in organic and medicinal chemistry. numberanalytics.comhepatochem.com

Conventional Amide Bond Formation Techniques

Traditional methods for creating amide bonds often involve the activation of the carboxylic acid. researchgate.net This can be achieved by converting the carboxylic acid into a more reactive species, such as an acid chloride or an acid anhydride. numberanalytics.comlibretexts.org

Acid Chloride Method: The carboxylic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acid chloride. This intermediate then readily reacts with an amine to form the amide. numberanalytics.comlibretexts.org

Acid Anhydride Method: Carboxylic acids can be converted to anhydrides, which are also effective acylating agents for amines. numberanalytics.com

Direct Thermal Condensation: In some cases, direct heating of a carboxylic acid and an amine can form an amide, but this often requires harsh conditions. numberanalytics.com

A common challenge with these methods, especially when using highly reactive intermediates, is the potential for side reactions and the need to protect other functional groups within the molecule. hepatochem.com

Catalyst-Mediated Coupling Approaches

To overcome the limitations of conventional methods, a wide array of catalyst-mediated coupling reactions have been developed, offering milder reaction conditions and improved efficiency. numberanalytics.com These methods are now the most common approach for amide bond formation. numberanalytics.com

Coupling Reagents: A vast number of coupling reagents are available to facilitate amide bond formation. These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine. numberanalytics.com Some of the most widely used classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. hepatochem.comnumberanalytics.com Often, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are included to improve reaction rates and suppress side reactions. nih.govresearchgate.net

Phosphonium and Uronium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents. nih.govnih.gov

Metal-Based Catalysis: More recently, the use of metal catalysts for direct amidation has gained traction as an alternative to stoichiometric coupling reagents. nih.gov

Group IV Metals: Catalysts based on titanium (IV) and zirconium (IV) have been shown to be effective for the direct amidation of carboxylic acids and amines. nih.gov For instance, ZrCl₄ can catalyze the reaction in THF, sometimes with the aid of molecular sieves to remove water. nih.gov

Boron-Based Catalysts: Boronic acids and their derivatives can also catalyze the formation of amide bonds, typically by refluxing in a solvent that allows for the removal of water. researchgate.netnih.gov

These catalytic methods often provide advantages in terms of atom economy and waste reduction compared to traditional coupling reagent-mediated approaches. ucl.ac.uk

Advanced Synthetic Protocols and Process Optimization

The quest for more efficient, environmentally friendly, and scalable synthetic methods has led to the development of advanced protocols.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and often improve yields. irb.hrnih.gov The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. irb.hr For the synthesis of isonicotinamide derivatives, microwave preparations have been shown to be significantly faster and result in higher yields. irb.hrnsk.hr This technology offers a promising avenue for optimizing the synthesis of this compound by potentially enhancing the efficiency of the chlorination and/or the amide coupling steps.

Principles of Green Chemistry in Synthetic Design

The synthesis of pyridine carboxamides, including this compound, is increasingly influenced by the principles of green chemistry, aiming for more environmentally benign and efficient processes. Traditional methods for creating similar compounds, such as the synthesis of 2-chloronicotinic acid, a related precursor, often involve harsh reagents like phosphoryl chloride and generate significant amounts of waste, leading to environmental pollution. google.com

Modern approaches focus on minimizing waste, using less hazardous reagents, and improving energy efficiency. One notable development is the electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium. rsc.org This method avoids the use of external chemical oxidants and employs a green solvent, water, with potassium iodide acting as both a mediator and an electrolyte. rsc.org The process generates pyridine acyl radicals in situ, which then react with amines to form the desired carboxamides in moderate to good yields under mild conditions. rsc.org

Another green approach involves the use of heterogeneous catalysts. For instance, ceria-doped multi-walled carbon nanotubes (CeO2/MWCNTs) have been utilized as a highly efficient and reusable catalyst for the one-pot synthesis of pyridine-3-carboxamides. researchgate.net This method proceeds at room temperature in ethanol, a relatively green solvent, and offers the advantage of catalyst recyclability. researchgate.net Microwave-assisted synthesis has also been recognized as a green chemistry tool, offering benefits such as faster reaction times and increased yields in the synthesis of pyridine derivatives. acs.org

Furthermore, the development of one-pot multicomponent reactions represents a significant step towards greener synthesis. acs.orgnih.gov These reactions, by combining multiple steps into a single operation, reduce the need for purification of intermediates, minimize solvent usage, and decrease energy consumption. acs.orgnih.gov The choice of catalysts and reaction media in these synthetic designs is crucial for adhering to green chemistry principles, with a focus on materials that are low-cost, safe, easy to handle, and recyclable. researchgate.net

A patent for synthesizing 2-chloronicotinic acid highlights a one-step oxidation method using ozone as a clean oxidant, which aligns with green chemistry development requirements by being simple, low-cost, and producing less pollution. google.com

Derivatization Strategies for Structural Modification

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogs for various research applications, including the exploration of their biological activities. Derivatization strategies primarily focus on three key areas: the pyridine ring system, the N-alkyl amide side chain, and the introduction of additional functional groups.

Modifications at the Pyridine Ring System

The pyridine ring of this compound is a prime target for functionalization. The presence of the chloro substituent at the 2-position influences the reactivity of the ring and provides a handle for nucleophilic substitution reactions. wikipedia.org For instance, the chlorine atom can be displaced by various nucleophiles to introduce new functionalities. wikipedia.org

Strategies for the functionalization of 2-chloropyridines have been explored, demonstrating the ability to introduce substituents at different positions on the ring. mdpi.com For example, the regioselective functionalization of trihalogenated pyridines has been used to prepare orthogonally functionalized pyridine derivatives. mdpi.com Directed ortho-metalation is another powerful technique that allows for the introduction of substituents at specific positions adjacent to the nitrogen atom or other directing groups on the pyridine ring. researchgate.net

Late-stage functionalization techniques, such as C-H bond fluorination followed by nucleophilic aromatic substitution (SNAr), provide a means to introduce a variety of functional groups at the position alpha to the nitrogen atom in pyridines and diazines. nih.gov This approach is valuable for creating analogs with diverse functionalities under mild conditions. nih.gov

| Modification Strategy | Reagents/Conditions | Outcome |

| Nucleophilic Aromatic Substitution | Various nucleophiles | Displacement of the 2-chloro group to introduce new functionalities. wikipedia.org |

| Regioselective Functionalization | Trihalogenated pyridines | Preparation of orthogonally functionalized pyridine derivatives. mdpi.com |

| Directed ortho-Metalation | BuLi-LiDMAE | Regioselective C-6 lithiation for the introduction of substituents. researchgate.net |

| C-H Fluorination and SNAr | AgF₂, various nucleophiles | Late-stage functionalization at the position alpha to the nitrogen. nih.gov |

Variations of the N-Alkyl Amide Side Chain

The N-isopropyl amide side chain is another key site for structural modification. Altering the N-alkyl group can significantly influence the compound's physicochemical properties, such as solubility and interactions with biological targets. nih.gov

Synthetic methodologies allow for the incorporation of a wide variety of primary and secondary amines to generate a library of N-substituted isonicotinamides. The choice of the amine reactant during the amidation step of the synthesis dictates the nature of the N-alkyl or N-aryl group.

Studies on the effect of the N-alkyl side chain on amide-water interactions have shown that the size and bulkiness of the alkyl group can impact the hydration dynamics of the amide. nih.gov For instance, a bulkier N-isopropyl group exhibits slower chemical exchange dynamics with water compared to smaller N-ethyl or N-methyl groups, which is attributed to steric effects. nih.gov This highlights how modifications to the N-alkyl side chain can fine-tune the molecule's properties.

| N-Alkyl Group | Impact on Amide-Water Interactions |

| N-isopropyl | Slower chemical exchange dynamics with water due to steric hindrance. nih.gov |

| N-ethyl | Faster chemical exchange dynamics compared to N-isopropyl. nih.gov |

| N-methyl | Similar chemical exchange dynamics to N-ethyl. nih.gov |

Introduction of Additional Functionalities for Biological Probing

To investigate the biological activity and mechanism of action of this compound analogs, it is often necessary to introduce specific functional groups that can act as biological probes. These functionalities can include reporter groups for imaging, reactive groups for covalent labeling of targets, or moieties that enhance interaction with specific biological molecules.

For example, steroid-linked N-[N'-(2-chloroethyl)-N'-nitrosocarbamoyl]-(CNC-) amino acid esters and amides have been synthesized with potential antineoplastic activity. nih.gov This strategy involves attaching a known pharmacophore (the nitrosourea (B86855) group) to a targeting moiety (the steroid) to direct its action.

The introduction of fluorinated groups is another common strategy in medicinal chemistry to modulate metabolic stability and binding affinity. researchgate.net Furthermore, the incorporation of functionalities that can participate in "click chemistry" reactions provides a versatile handle for attaching fluorescent dyes, affinity tags, or other molecular probes.

The design of such derivatives often involves multi-step synthetic sequences where the core this compound structure is first assembled and then further elaborated with the desired functional groups.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Key Structural Features for Biological Efficacy

Influence of the Chlorine Atom at the 2-Position on Bioactivity

The presence of a chlorine atom at the 2-position of the pyridine (B92270) ring is a pivotal determinant of the compound's bioactivity. This substitution can significantly impact the electronic and steric properties of the isonicotinamide (B137802) scaffold. The electron-withdrawing nature of the chlorine atom can modulate the pKa of the pyridine nitrogen, potentially influencing its ability to form crucial hydrogen bonds with biological targets. mdpi.com

In broader studies of heterocyclic compounds, the introduction of a chlorine atom has been shown to enhance biological activity in various contexts. For instance, in a series of 2-chloroquinoline (B121035) derivatives, the chloro-substituent was identified as a key pharmacophoric element for antimycobacterial activity. nih.gov Similarly, the presence of a chloro group in other bioactive molecules has been associated with increased potency. mdpi.com This enhancement can be attributed to several factors, including improved membrane permeability and the formation of specific halogen bonds with target proteins.

Role of the Isopropyl Moiety on Pharmacological Profiles

The N-isopropyl group attached to the amide function introduces a bulky and lipophilic character to the molecule. This moiety can influence the compound's pharmacological profile through several mechanisms. The branched nature of the isopropyl group can introduce steric hindrance, which may affect the molecule's rotational freedom and its ability to adopt a specific conformation required for binding to a receptor or enzyme active site. fiveable.me

Impact of the Isonicotinamide Scaffold on Activity

The isonicotinamide scaffold, a pyridine ring with a carboxamide group at the 4-position, serves as the fundamental framework for a diverse range of biologically active molecules. This scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide spectrum of activities, including antitubercular, anticancer, and anti-inflammatory properties. nih.govmdpi.com

The nitrogen atom in the pyridine ring and the amide group are key features of the isonicotinamide scaffold that can participate in essential intermolecular interactions with biological targets, such as hydrogen bonding. The relative orientation of the carboxamide group at the 4-position is a defining characteristic of isonicotinamides, distinguishing them from their nicotinamide (B372718) (3-position) and picolinamide (B142947) (2-position) isomers, and influencing their binding modes and biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To move beyond qualitative descriptions and establish a more quantitative understanding of the structure-activity relationship, QSAR modeling can be employed. QSAR studies aim to develop mathematical models that correlate the biological activity of a series of compounds with their physicochemical properties, or molecular descriptors.

Selection and Calculation of Molecular Descriptors

The initial and most critical step in QSAR modeling is the selection and calculation of relevant molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For a compound like 2-Chloro-N-isopropylisonicotinamide, a variety of descriptors would be considered, categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding electrostatic interactions and reactivity.

Steric Descriptors: These quantify the size and shape of the molecule. Descriptors like molecular weight, molar volume, and surface area are important for assessing how the molecule fits into a binding site. fiveable.me

Hydrophobic Descriptors: These measure the lipophilicity of the molecule, which is critical for its membrane permeability and transport. The logarithm of the octanol-water partition coefficient (logP) is a commonly used hydrophobic descriptor.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

The following table provides a hypothetical set of molecular descriptors that could be calculated for this compound and its analogs in a QSAR study.

| Descriptor Category | Descriptor Example | Potential Influence on Activity |

| Electronic | Dipole Moment | Strength of polar interactions with the target. |

| HOMO/LUMO Energies | Reactivity and ability to participate in charge-transfer interactions. | |

| Steric | Molar Volume | Size constraints within the binding pocket. |

| Surface Area | Area available for interaction with the target. | |

| Hydrophobic | logP | Membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Molecular branching and compactness. |

Development of Predictive Models for Biological Activity

Once the molecular descriptors have been calculated for a series of analogs of this compound with known biological activities, statistical methods are used to develop a predictive QSAR model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms.

The goal is to generate a mathematical equation that can accurately predict the biological activity of new, untested compounds based on their calculated descriptor values. A robust QSAR model is characterized by high statistical significance and predictive power, typically assessed through parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).

For instance, a hypothetical QSAR equation might take the form:

Biological Activity = c0 + c1(logP) + c2(Dipole Moment) - c3*(Molar Volume)

Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model could reveal, for example, that higher lipophilicity and a larger dipole moment are beneficial for activity, while increased molecular size is detrimental. These insights are invaluable for the rational design of new derivatives of this compound with potentially enhanced therapeutic properties.

Multivariate Statistical Analysis in QSAR Studies

This section would typically involve the use of statistical methods like Principal Component Analysis (PCA) or Partial Least Squares (PLS) to correlate the structural features of a series of related compounds with their biological activities. A hypothetical data table for such a study would look like this:

Hypothetical Data Table for QSAR Multivariate Analysis

| Compound ID | Molecular Weight | LogP | Electronic Energy | Biological Activity (IC50, µM) |

| 1 | 212.66 | 2.1 | -0.54 | [Value] |

| 1a | [Value] | [Value] | [Value] | [Value] |

| 1b | [Value] | [Value] | [Value] | [Value] |

This table is for illustrative purposes only. No actual data for this compound was found.

Molecular Docking and Ligand-Target Interactions

Identification of Putative Binding Sites and Modes

Molecular docking studies would simulate the interaction of this compound with a specific biological target, such as an enzyme or receptor, to predict its preferred binding orientation and location within the target's active site.

Analysis of Intermolecular Forces and Specific Interactions

Following docking, a detailed analysis would identify the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. A summary of these findings would typically be presented in a table.

Hypothetical Data Table for Docking Interactions

| Interaction Type | Interacting Residue(s) in Target | Distance (Å) |

| Hydrogen Bond | [Amino Acid] | [Value] |

| Hydrophobic Interaction | [Amino Acid] | [Value] |

| Pi-Stacking | [Amino Acid] | [Value] |

This table is for illustrative purposes only. No actual data for this compound was found.

Pharmacophore Generation and Lead Optimization Strategies

A pharmacophore model would define the essential three-dimensional arrangement of chemical features of this compound that are crucial for its biological activity. This model would then guide lead optimization efforts to design new, more potent analogs.

Comparative SAR with Other Halogenated Amide Derivatives and Pyridine Carboxamides

This section would require data from studies that have systematically synthesized and tested a series of compounds related to this compound, where the halogen atom, the amide substituent, and the pyridine ring are modified. This would allow for a comparative analysis of how these structural changes affect biological activity.

Without published research specifically investigating this compound in these contexts, any attempt to generate the requested article would be speculative and not based on scientifically validated findings. The scientific community has not yet, to public knowledge, directed its focus to the detailed computational and medicinal chemistry analysis of this particular compound. Therefore, the creation of a thorough and scientifically accurate article as per the provided outline is not possible at this time.

Mechanistic Investigations into the Biological Action of 2 Chloro N Isopropylisonicotinamide

Identification of Cellular and Molecular Targets5.2. Elucidation of Signal Transduction Pathway Modulation5.3. Effects on Cellular Processes5.3.1. Induction of Apoptosis and Programmed Cell Death Pathways5.3.2. Cell Cycle Perturbations5.4. Interaction with Genetic Material (e.g., DNA Binding and Adduct Formation)5.5. Membrane Integrity and Permeability Effects

Additionally, as no research findings were identified, no data tables can be generated.

Emerging Research Directions and Future Perspectives

Development of Next-Generation Isonicotinamide-Based Therapeutic Agents

The development of next-generation therapeutics is characterized by the rational design of molecules that offer significant advantages over existing treatments. This often involves strategic chemical modifications to a known pharmacophore to improve its drug-like properties. For the isonicotinamide (B137802) backbone, which is an isomer of the well-known nicotinamide (B372718) (a form of vitamin B3), research has focused on creating derivatives with novel biological activities. chemicalbook.comwikipedia.org

The structure of 2-Chloro-N-isopropylisonicotinamide itself points to such a design strategy. The addition of a chloro- group at the 2-position and an N-isopropyl group to the amide are deliberate modifications. These alterations can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn can affect its binding affinity to biological targets, metabolic stability, and cell permeability. For instance, new sets of nicotinamide derivatives have been synthesized to act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.govmdpi.com The design of these agents often relies on bioisosteric modifications to enhance their interaction with the target's active site. mdpi.com

Future research will likely involve synthesizing and screening a library of analogues of this compound to establish structure-activity relationships (SAR). This process, augmented by computational modeling, aims to identify derivatives with optimal potency and selectivity. The broader trend in therapeutics, which includes the development of biologics, antibody-drug conjugates, and nucleotide-based medicines, provides a rich context for the evolution of small molecules like isonicotinamide derivatives. astrazeneca.com

Exploration of Multitargeted Ligands for Complex Diseases

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the complexity of multifactorial diseases such as cancer, neurodegenerative disorders, and diabetes. nih.gov This has led to a growing interest in polypharmacology, the design of single chemical entities that can modulate multiple biological targets simultaneously. nih.gov Such multitargeted ligands offer the potential for improved therapeutic efficacy and a lower likelihood of developing drug resistance compared to monotherapies or combination therapies. nih.gov

The isonicotinamide scaffold is a prime candidate for the development of multitargeted agents. Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. mdpi.comnih.gov For example, a nicotinamide derivative was found to not only inhibit VEGFR-2 but also to induce apoptosis (programmed cell death) and modulate immune responses, suggesting a multitargeted profile. nih.govmdpi.com

For this compound, future research would involve screening it against a wide panel of kinases, receptors, and enzymes implicated in a particular complex disease. Identifying multiple, therapeutically relevant targets would be a significant step in characterizing it as a potential multitargeted drug candidate. The key challenges in this area include the careful selection of targets and the optimization of the compound's activity against each to achieve a balanced pharmacological profile without introducing off-target toxicities. nih.gov

Combination Therapies for Enhanced Efficacy and Reduced Resistance

Combining therapeutic agents is a cornerstone of modern medicine, particularly in oncology and infectious diseases. nih.gov The rationale behind combination therapy is to target a disease from multiple angles, which can lead to synergistic effects, allow for lower doses of individual drugs (thereby reducing toxicity), and combat the emergence of drug resistance. nih.gov

Given the potential of isonicotinamide derivatives as anticancer agents, a logical future direction for this compound is its evaluation in combination with other established treatments. nih.govmdpi.com This could include pairing it with standard chemotherapeutic drugs, targeted radionuclide therapies, or immunotherapy agents like immune checkpoint inhibitors. nih.gov For example, some therapies work by sensitizing cancer cells to the effects of radiation or other drugs. nih.gov

Preclinical studies would be designed to assess whether this compound can synergize with other agents to inhibit tumor growth more effectively than either drug alone. Such studies often involve cell culture experiments and animal models to determine the optimal dosing and scheduling for the combination. The table below illustrates potential combination strategies that could be explored.

| Therapeutic Agent Class | Rationale for Combination with an Isonicotinamide Derivative | Potential Benefit |

| Chemotherapy | Complementary mechanisms of action (e.g., DNA damage + signal pathway inhibition) | Enhanced tumor cell killing |

| Targeted Radionuclide Therapy | Radiosensitization; inhibiting DNA repair pathways activated by radiation nih.gov | Increased efficacy of radiation |

| Immune Checkpoint Inhibitors | Modulation of the tumor microenvironment; overcoming immune resistance mdpi.com | Improved anti-tumor immune response |

| Other Kinase Inhibitors | Co-targeting of parallel or downstream signaling pathways | Overcoming or preventing drug resistance |

Nanotechnology and Advanced Drug Delivery Systems

A major hurdle in drug development is overcoming the physicochemical limitations of promising compounds, such as poor water solubility and low bioavailability, which can prevent them from reaching their target in the body at effective concentrations. mdpi.comnih.gov Nanotechnology offers a powerful toolkit to address these challenges through the design of advanced drug delivery systems. nih.gov

Various nanocarriers, including liposomes, polymeric nanoparticles, nano-emulsions, and micelles, can encapsulate drug molecules. nih.govyoutube.com This encapsulation can enhance the solubility of a compound, protect it from premature degradation in the bloodstream, and enable its controlled or sustained release over time. nih.govresearchgate.net Furthermore, nanoparticles can be engineered for targeted delivery by attaching specific ligands to their surface, which allows them to accumulate preferentially in diseased tissues, such as tumors, thereby increasing efficacy and reducing side effects. mdpi.comnih.gov

For a molecule like this compound, formulating it within a nanoparticle-based system could be a transformative step. researchgate.net Research in this area would focus on developing and characterizing different nanoformulations to identify a system that optimizes the compound's pharmacokinetic profile. This approach has shown promise for many other therapeutic agents, enabling them to overcome biological barriers and achieve better therapeutic outcomes. nih.gov

Interactive Table: Comparison of Nanodelivery Platforms Below is an interactive table summarizing common nanodelivery systems and their potential applications for delivering isonicotinamide-based compounds.

| Nanocarrier Type | Description | Key Advantages for Isonicotinamide Derivatives |

| Liposomes | Vesicles composed of one or more lipid bilayers. youtube.com | High biocompatibility; can encapsulate both hydrophilic and lipophilic drugs. |

| Polymeric Nanoparticles | Solid colloidal particles made from biocompatible polymers. youtube.com | Enables sustained and controlled drug release; surface can be easily modified for targeting. nih.gov |

| Nano-emulsions | Oil-in-water or water-in-oil emulsions with very small droplet sizes. youtube.com | Enhances solubility and absorption of poorly soluble drugs. |

| Micelles | Self-assembling core-shell structures formed by amphiphilic molecules. | Increases solubility; small size allows for good tissue penetration. |

Preclinical and Clinical Translational Research Initiatives

The path from a promising compound in the lab to an approved drug on the market is long, arduous, and fraught with failure. A critical phase in this journey is translational research, which aims to bridge the gap between preclinical findings (often in cell cultures and animal models) and clinical application in humans. nih.gov This "valley of death" is where many drug candidates fail due to a lack of efficacy or unforeseen toxicity in humans that was not predicted by preclinical models. nih.gov

For this compound, the translational research pathway would begin with extensive preclinical studies. These studies are designed to provide initial evidence of safety and efficacy. However, researchers must meticulously choose animal models that accurately mimic the human disease state and be aware of the limitations of these models. nih.gov

Following successful preclinical evaluation, the compound could advance to Phase I clinical trials, which are primarily focused on assessing safety, tolerability, and pharmacokinetics in a small group of healthy volunteers or patients. clinicaltrials.gov For instance, clinical trials are currently underway to evaluate the safety and pharmacokinetics of different formulations of nicotinamide for various conditions. clinicaltrials.govclinicaltrials.gov These initiatives provide a roadmap for how a new derivative like this compound might be advanced, emphasizing the rigorous, stepwise process required to ensure patient safety and demonstrate clinical benefit.

Biotechnological Applications and Industrial Scalability of Synthesis

The successful translation of a drug candidate into a viable therapeutic depends not only on its biological activity but also on the ability to manufacture it reliably, cost-effectively, and on a large scale. The synthesis of isonicotinamide and its derivatives is an active area of research, with a focus on improving efficiency and sustainability. chemicalbook.com

Traditional chemical synthesis routes can sometimes require harsh conditions and generate toxic byproducts. nih.gov Consequently, there is growing interest in "green chemistry" and biotechnological approaches. Enzymatic synthesis, for example, uses isolated enzymes or whole microorganisms as biocatalysts to perform chemical transformations with high specificity under mild conditions. nih.gov Research has highlighted the potential of enzymes like nitrilases to convert cyanopyridine precursors into isonicotinic acid (a key building block for isonicotinamide) with high yields, offering an environmentally friendly alternative to chemical methods. nih.gov

For this compound, future research will involve optimizing its synthesis pathway. This includes both improving existing chemical methods to maximize yield google.comacs.org and exploring novel biocatalytic routes. The ability to scale up production efficiently is a critical consideration for the pharmaceutical industry and a key determinant of a drug's ultimate accessibility and commercial success.

Comprehensive Toxicological and Safety Profiling for Drug Development

Safety is the most critical attribute of any therapeutic agent. A rigorous and comprehensive toxicological assessment is a mandatory component of drug development, required by regulatory agencies like the FDA before a drug can be tested in humans or approved for marketing. nih.govfda.gov This safety profiling aims to identify any potential adverse effects a compound may have on the body.

The process involves a battery of tests, including:

In vitro assays: Using cell lines to assess cytotoxicity or specific mechanisms of toxicity, such as inhibition of the hERG channel (a key predictor of cardiac risk). nih.gov

In vivo studies: Administering the compound to animal models to evaluate its effects on various organ systems over different durations. fda.gov

In silico modeling: Using computational algorithms to predict a compound's potential toxicity based on its chemical structure and relationship to other known toxic substances. nih.gov

For this compound, this process would be essential. While its isomer, nicotinamide, has a wide therapeutic index and is generally considered safe, high doses can cause reversible hepatotoxicity. nih.govepa.gov Any new derivative would need its own thorough safety evaluation to identify its unique toxicological profile and determine a safe dose range for potential clinical studies. Early and predictive toxicology is crucial for reducing the high attrition rate of drugs in development. nih.gov

常见问题

Basic Research Questions

Q. What are the key steps to synthesize 2-Chloro-N-isopropylisonicotinamide with high purity, and how can impurities be minimized?

- Methodological Answer : Synthesis typically involves coupling 2-chloroisonicotinic acid with isopropylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert conditions. Post-reaction, purification via recrystallization (using solvents like ethanol/water mixtures) is critical, as melting points (mp) for related compounds range between 198–223°C . Impurity profiles can be monitored via HPLC with a C18 column (gradient elution: acetonitrile/water + 0.1% TFA), comparing retention times to reference standards .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare H and C spectra to PubChem data for analogous compounds (e.g., 2-Chloro-3-methylisonicotinonitrile, InChI Key: WXJBHUPGGAIECE-UHFFFAOYSA-N) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 214.45 for related boronic acids) and fragmentation patterns .

- Elemental Analysis : Validate %C, %H, %N against theoretical values (calculated from CHClNO).

Advanced Research Questions

Q. How should researchers design experiments to investigate the reactivity of this compound under varying solvent systems?

- Methodological Answer :

- Solvent Screening : Test polar aprotic (e.g., DMF, DMSO), polar protic (e.g., MeOH), and non-polar solvents (e.g., toluene) to assess reaction kinetics. Monitor intermediates via in-situ FTIR or LC-MS.

- Statistical Design : Use a factorial design (e.g., 3 matrix) to evaluate solvent polarity and temperature effects. Analyze data with ANOVA to identify significant variables .

- Contradiction Resolution : If conflicting reactivity data arise, cross-validate using computational models (e.g., DFT calculations for solvation effects) .

Q. What strategies are recommended to address discrepancies in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Meta-Analysis : Systematically review literature using PRISMA guidelines, focusing on studies with validated compound purity (>95%) and standardized assay conditions (e.g., fixed pH, temperature) .

- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) with rigorous controls, including positive/negative controls and blinded data analysis to reduce bias .

- Isomer Identification : Use chiral HPLC or X-ray crystallography to rule out stereochemical variations (e.g., isopropyl group orientation) impacting activity .

Q. How can computational tools predict the environmental toxicity or metabolic pathways of this compound?

- Methodological Answer :

- QSAR Modeling : Input canonical SMILES (e.g., CC1=C(C=CN=C1Cl)C#N) into EPA DSSTox platforms to estimate biodegradation or toxicity endpoints .

- Metabolite Prediction : Use software like GLORY or Meteor Nexus to simulate Phase I/II metabolism, cross-referencing with spectral libraries (e.g., NIST) for fragment identification .

Data Validation & Reproducibility

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound across labs?

- Methodological Answer :

- Standard Operating Procedures (SOPs) : Document reaction conditions (e.g., stoichiometry, inert gas use) and purification steps in detail. Share raw spectral data (NMR, MS) via open-access repositories .

- Inter-Lab Collaboration : Participate in round-robin testing to harmonize analytical methods (e.g., identical HPLC columns, calibration standards) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。